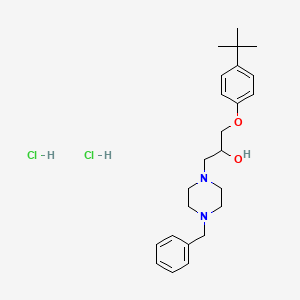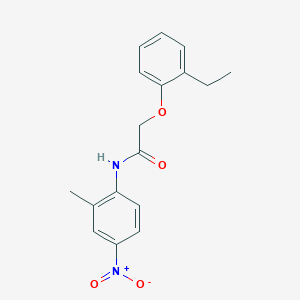
2-bromo-N-(4-fluorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(4-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(4-fluorobenzyl)benzamide is not fully understood, but it is believed to exert its biological effects by inhibiting the activity of specific enzymes and signaling pathways involved in the regulation of cell growth and inflammation. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-bromo-N-(4-fluorobenzyl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. These effects are thought to be mediated by the compound's ability to modulate specific molecular targets involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-(4-fluorobenzyl)benzamide in lab experiments include its potent biological activity, high selectivity for specific molecular targets, and relatively low toxicity. However, its limitations include the need for further studies to fully understand its mechanism of action and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-bromo-N-(4-fluorobenzyl)benzamide, including:
1. Investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
2. Development of more potent and selective analogs of this compound for use in preclinical and clinical studies.
3. Exploration of the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
4. Investigation of its potential as a diagnostic tool for the detection of specific molecular targets in disease states.
Conclusion:
In conclusion, 2-bromo-N-(4-fluorobenzyl)benzamide is a promising chemical compound with potential therapeutic applications in the treatment of various diseases. Its potent biological activity and selectivity for specific molecular targets make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(4-fluorobenzyl)benzamide involves the condensation of 2-bromoacetophenone with 4-fluorobenzyl amine in the presence of an appropriate catalyst. The reaction takes place under controlled conditions of temperature and pressure, and the product is purified by recrystallization.
Applications De Recherche Scientifique
2-bromo-N-(4-fluorobenzyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propriétés
IUPAC Name |
2-bromo-N-[(4-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-13-4-2-1-3-12(13)14(18)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVVQCVZGKKJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-fluorobenzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2,4-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5122995.png)

![5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B5123023.png)

![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5123030.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5123032.png)
![1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5123055.png)
![2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123061.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B5123068.png)

![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)
![4-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5123088.png)
